Phenyl 1-Thio-alpha-L-rhamnopyranoside

Glycosylation Thioglycoside Reactivity

Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8) is the most reactive thioglycoside donor in the established hierarchy (phenyl > tolyl > methyl > ethyl). Its activation rate dictates the stereochemical outcome, enabling its role as the first donor in one-pot oligosaccharide assembly. Substituting with less reactive methyl or ethyl donors compromises glycosylation kinetics and requires complete route re-optimization. Validated in the synthesis of Salmonella and Streptococcus pneumoniae capsular polysaccharide fragments, this compound is a critical raw material for medicinal chemistry and vaccine programs.

Molecular Formula C₁₂H₁₆O₄S
Molecular Weight 256.32
CAS No. 131724-82-8
Cat. No. B1140376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 1-Thio-alpha-L-rhamnopyranoside
CAS131724-82-8
SynonymsPhenyl 6-Deoxy-1-thio-α-L-mannopyranoside; 
Molecular FormulaC₁₂H₁₆O₄S
Molecular Weight256.32
Structural Identifiers
SMILESCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O
InChIInChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8) for Oligosaccharide Synthesis


Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8) is a key thioglycoside building block in carbohydrate chemistry, functioning primarily as a glycosyl donor for the stereoselective synthesis of α-L-rhamnose-containing oligosaccharides [1]. Its defining structural feature is the replacement of the glycosidic oxygen with a sulfur atom, which confers stability and allows for controlled activation in glycosylation reactions [2]. This compound is specifically employed as a donor in the convergent assembly of complex bacterial antigens, including fragments of capsular polysaccharides and core oligosaccharides relevant to vaccine development [3].

Procurement Risk of Substituting Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8)


Generic substitution with other 1-thio-α-L-rhamnopyranoside donors is not possible due to substantial differences in glycosylation reactivity and stereoselectivity driven by the aglycon. The aglycon (the phenyl group) is not an inert spectator; it dictates the rate of donor activation and influences the stereochemical outcome of the glycosidic bond formation [1]. A direct, quantitative reactivity hierarchy—phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl—has been established under NIS/TfOH activation, demonstrating that even closely related analogs (e.g., methyl vs. ethyl) will perform differently [1]. Consequently, substituting a methyl or ethyl thioglycoside for the phenyl variant will alter reaction kinetics and yields, potentially compromising the success of complex oligosaccharide assembly and necessitating complete re-optimization of a synthetic route [1].

Quantitative Evidence for Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8) Selection


Superior Aglycon Reactivity Enables Faster and Higher-Yielding Glycosylations

The phenyl aglycon confers the highest relative reactivity among common 1-thio-α-L-rhamnopyranoside donors. In a direct competition experiment under NIS/TfOH activation, the phenyl thioglycoside was the most reactive, followed by tolyl, methyl, ethyl, isopropyl, and 1-adamantyl [1]. This ranking is crucial for predicting and controlling the outcome of chemoselective glycosylations in one-pot oligosaccharide assembly.

Glycosylation Thioglycoside Reactivity

High-Yielding Synthesis of 2-Deoxy-β-Glycoside Precursors via 1,2-Migration

Phenyl 2,3-O-thionocarbonyl-1-thio-α-L-rhamnopyranoside, a derivative of the target compound, undergoes 1,2-migration and concurrent glycosidation to afford 3-O-(methylthio)carbonyl-2-S-phenyl-2,6-dideoxy-β-L-glucopyranosides in high yields [1]. This reaction provides ready precursors to 2-deoxy-β-glycosides, a class of molecules of significant pharmaceutical interest. While no direct comparator yield is provided, the reaction is described as 'high yielding' and is a key enabling step for accessing this important scaffold.

2-Deoxyglycoside Stereoselective Synthesis Glycosyl Donor

Proven Compatibility in the Synthesis of Biologically Relevant Bacterial Antigens

Phenyl 1-thio-α-L-rhamnopyranoside has been successfully employed as a key building block in the synthesis of complex oligosaccharides, including the Salmonella type E(1) core trisaccharide [1] and fragments of Streptococcus pneumoniae capsular polysaccharides [2]. In the synthesis of the Salmonella trisaccharide, a 2,3-O-isopropylidene protected derivative of this thioglycoside was used as a highly α-selective rhamnosyl donor [1]. While exact yields for these specific steps are not isolated for comparison, its successful integration into these multi-step syntheses confirms its reliability and compatibility with protecting group strategies required for assembling biologically relevant bacterial antigens.

Oligosaccharide Synthesis Vaccine Development Bacterial Antigen

Optimal Application Scenarios for Phenyl 1-Thio-α-L-rhamnopyranoside (CAS 131724-82-8)


Chemoselective and Programmable One-Pot Oligosaccharide Synthesis

This compound is ideally suited for use as the most reactive donor in a chemoselective glycosylation sequence. Based on the established reactivity hierarchy (phenyl > tolyl > methyl), a synthetic chemist can design a one-pot, multi-step oligosaccharide assembly where phenyl 1-thio-α-L-rhamnopyranoside is activated first, followed by a less reactive thioglycoside donor [1]. This strategy minimizes purification steps and improves overall synthetic efficiency.

Synthesis of Rhamnose-Containing Vaccine Candidates

As a validated building block in the synthesis of fragments from pathogenic bacteria like *Salmonella* and *Streptococcus pneumoniae*, this compound is a critical raw material for medicinal chemistry and vaccine research programs [2][3]. Its procurement ensures access to a donor with documented performance in constructing complex, biologically relevant α-L-rhamnopyranoside linkages, thereby de-risking the development of carbohydrate-based vaccines.

Precursor for 2-Deoxy-β-Glycoside Synthesis

For projects targeting 2-deoxy-β-glycosides, a phenyl thiorhamnopyranoside derivative is a strategic starting material. The 1,2-migration and concurrent glycosidation reaction provides a proven, high-yielding pathway to these important precursors [4]. This approach is a powerful alternative to direct glycosylation methods that often suffer from poor stereocontrol or low yields for this specific class of glycosidic bonds.

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